molecular formula C21H20N2O3 B5848075 2-(2-methoxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide

Cat. No.: B5848075
M. Wt: 348.4 g/mol
InChI Key: GQOZVJOZYHYINO-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenoxy group and a phenylamino group attached to an acetamide backbone. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide typically involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy intermediate. This intermediate is then reacted with 4-aminodiphenylamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-[4-(aminophenyl)phenyl]acetamide.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)ethanamine
  • 2-methoxyphenyl isocyanate
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

2-(2-methoxyphenoxy)-N-[4-(phenylamino)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and therapeutic agents, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-19-9-5-6-10-20(19)26-15-21(24)23-18-13-11-17(12-14-18)22-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOZVJOZYHYINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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